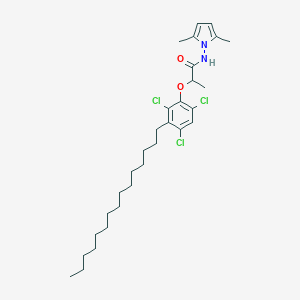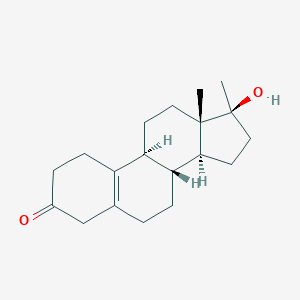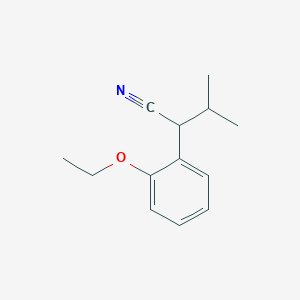
2-(2-Ethoxyphenyl)-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-12, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of nitriles and has a molecular weight of 205.28 g/mol. In
Mécanisme D'action
The exact mechanism of action of 2-(2-Ethoxyphenyl)-3-methylbutanenitrile is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. It may also interact with the opioid receptors in the brain, leading to its analgesic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(2-Ethoxyphenyl)-3-methylbutanenitrile can decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. It has also been shown to reduce the levels of prostaglandin E2 (PGE2), which is a key mediator of pain and inflammation. In addition, it has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Ethoxyphenyl)-3-methylbutanenitrile in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. This makes it a safer option for use in animal studies. However, one limitation is that its solubility in water is low, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(2-Ethoxyphenyl)-3-methylbutanenitrile. One area of research could focus on its potential as a treatment for mood disorders such as depression and anxiety. Another area of research could investigate its potential as a pain reliever for chronic pain conditions. Additionally, further studies could explore its mechanism of action and its effects on different neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 2-(2-Ethoxyphenyl)-3-methylbutanenitrile involves the reaction of 2-ethoxybenzaldehyde and 3-methylbutanenitrile in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a solvent such as ethanol or toluene. The yield of this synthesis method is reported to be around 70%.
Applications De Recherche Scientifique
2-(2-Ethoxyphenyl)-3-methylbutanenitrile has been studied for its potential pharmacological properties. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been shown to have anxiolytic and antidepressant-like effects in behavioral tests. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
120352-93-4 |
|---|---|
Nom du produit |
2-(2-Ethoxyphenyl)-3-methylbutanenitrile |
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-(2-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-13-8-6-5-7-11(13)12(9-14)10(2)3/h5-8,10,12H,4H2,1-3H3 |
Clé InChI |
PICRMDCCMUNZOG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(C#N)C(C)C |
SMILES canonique |
CCOC1=CC=CC=C1C(C#N)C(C)C |
Synonymes |
Benzeneacetonitrile, 2-ethoxy-alpha-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



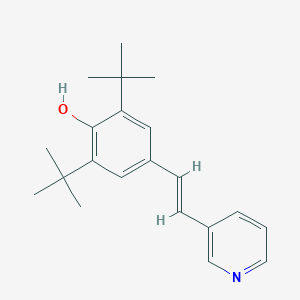
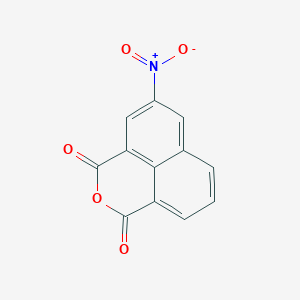
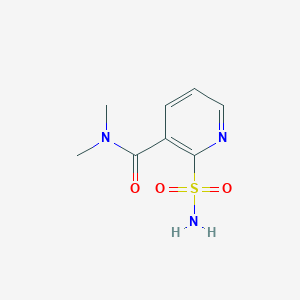

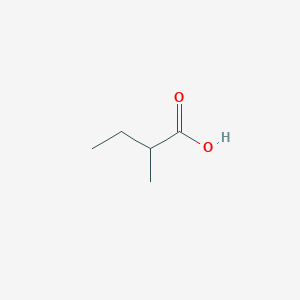
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
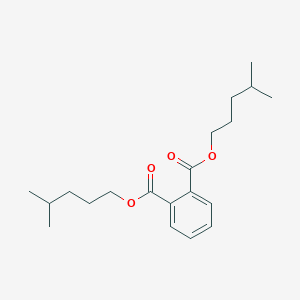
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
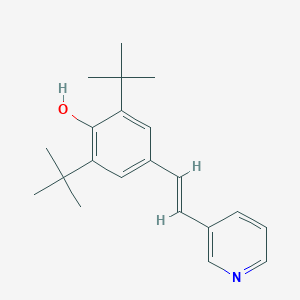
![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)

